N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group, linked via a methylene bridge to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. The 4,4-difluorocyclohexyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the benzo[c][1,2,5]thiadiazole contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2S/c17-16(18)5-3-9(4-6-16)14-20-13(25-21-14)8-19-15(24)10-1-2-11-12(7-10)23-26-22-11/h1-2,7,9H,3-6,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQREFGUMOXXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the oxadiazole ring and the difluorocyclohexyl group. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and benzo[c][1,2,5]thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis on the 1,2,4-Oxadiazole Core
Key Insight: The 4,4-difluorocyclohexyl group in the target compound likely improves pharmacokinetic properties over non-fluorinated analogs, as seen in antimalarial analogs like Compound 72 .
Heterocyclic Moieties in Carboxamide Derivatives
Pharmacological and Physicochemical Implications
- Lipophilicity: The 4,4-difluorocyclohexyl group increases logP compared to non-fluorinated cyclohexyl or aryl substituents, improving membrane permeability .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life compared to compounds like 6-cyclohexyl-N-hydroxy-3-(3-(((methylsulfonyl)amino)methyl)-1,2,4-oxadiazol-5-yl)hexanamide .
- Molecular Recognition : The benzo[c][1,2,5]thiadiazole moiety’s planar structure facilitates interactions with aromatic residues in enzyme active sites, a feature absent in thiophene or pyridine analogs .
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Oxadiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological properties.
- Thiadiazole Moiety : Known for its diverse biological activities, this moiety contributes to the overall pharmacological profile of the compound.
- Difluorocyclohexyl Group : This group increases lipophilicity, potentially enhancing membrane permeability and biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H19F2N5O3S |
| Molecular Weight | 423.44 g/mol |
| Purity | Typically ≥ 95% |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Preliminary studies indicate that compounds containing oxadiazole and thiadiazole moieties exhibit various biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. Specifically, derivatives of oxadiazoles have shown promising results against a range of pathogens:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, oxadiazole derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli with varying minimum inhibitory concentrations (MICs) .
Anticancer Activity
Research has indicated that the compound may possess anticancer properties. The mechanisms proposed include:
- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation pathways.
In vitro studies have reported IC50 values for related compounds in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
The presence of the oxadiazole ring is associated with anti-inflammatory activity. Compounds with similar structures have been studied for their ability to modulate inflammatory responses, potentially making them candidates for treating conditions like ischemic stroke .
Case Studies and Research Findings
Several studies highlight the biological potential of compounds related to this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives with thiadiazole rings exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting a potential therapeutic application in infectious diseases .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that certain oxadiazole derivatives showed promising results against breast cancer cell lines with IC50 values lower than standard chemotherapy agents .
- Mechanistic Insights : Research into the mechanism of action indicated that these compounds could interact with specific molecular targets involved in disease processes, leading to enhanced therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
